Oxifungin

Description

Historical Context of Antifungal Compound Discovery

The history of antifungal drug discovery dates back to the mid-20th century. The widespread clinical use of antifungal agents began in the 1950s with the introduction of polyenes, such as nystatin (B1677061) and amphotericin B. Amphotericin B, purified in 1953, became a cornerstone in treating invasive systemic fungal infections, despite its association with severe adverse effects curefa.orgnih.gov.

The 1960s saw the emergence of azole compounds, which inhibit lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) synthesis in fungi. Early examples included topical imidazoles like chlormidazole, followed by the development of triazoles (e.g., fluconazole, itraconazole) in the 1990s, which offered improved pharmacokinetics and reduced toxicity curefa.orgnih.gov. Later, in the early 2000s, the echinocandins, a class of lipopeptides that inhibit β-1,3-D-glucan synthase (an enzyme essential for fungal cell wall synthesis), were developed curefa.orgnih.gov.

Despite these advancements, the repertoire of antifungal agents remains limited compared to antibacterial drugs, and the development of new classes has been slow the-eye.eupharmaron.com. The concept of repurposing existing medications for new indications has also gained traction as a strategy to expedite drug development the-eye.eu.

Contemporary Challenges in Antifungal Resistance and Novel Agent Imperatives

The global burden of fungal diseases has expanded dramatically, with an estimated 1.5 million deaths annually, though the true burden is likely higher due to diagnostic gaps researchgate.net. A major contemporary challenge is the increasing prevalence of antifungal resistance, which limits the efficacy of current treatments mdpi.comimmunitybio.comrjpharmacognosy.ir. This resistance is a multifaceted phenomenon involving various molecular mechanisms, including alterations in drug targets, increased efflux pump activity, and epigenetic changes affecting gene expression immunitybio.com.

Specific concerns include rising azole and echinocandin resistance in various Candida species (e.g., Candida albicans, Candida glabrata, Candida auris) and Aspergillus fumigatus immunitybio.comrjpharmacognosy.ir. The limited number of available antifungal drug classes, coupled with issues like toxicity and drug-drug interactions, underscores the urgent need for novel agents with unique mechanisms of action to overcome these limitations and address the growing threat of multidrug-resistant fungal pathogens curefa.orgthe-eye.eupharmaron.commdpi.comimmunitybio.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

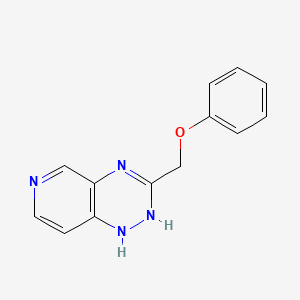

3-(phenoxymethyl)-1,2-dihydropyrido[3,4-e][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-2-4-10(5-3-1)18-9-13-15-12-8-14-7-6-11(12)16-17-13/h1-8,16H,9H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOWETRRDBSIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC3=C(C=CN=C3)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50982448 | |

| Record name | 3-(Phenoxymethyl)-1,2-dihydropyrido[3,4-e][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50982448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64057-48-3 | |

| Record name | Oxifungin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064057483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Phenoxymethyl)-1,2-dihydropyrido[3,4-e][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50982448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXIFUNGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F14V3I66R3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Oxifungin Action

Elucidation of Primary Fungal Cellular Targets of Oxifungin

A thorough understanding of an antifungal's primary cellular targets is fundamental to its development and clinical application. This involves pinpointing the specific cellular structures or pathways that the compound disrupts.

Investigations into Fungal Cell Wall Biosynthesis Inhibition

The fungal cell wall is a common and effective target for many antifungal drugs due to its unique composition, which is absent in human cells. Key components of the fungal cell wall include chitin (B13524) and glucans. Antifungal agents that inhibit the synthesis of these components can compromise the structural integrity of the fungal cell, leading to cell death. There is currently no available research that specifically investigates or provides data on the inhibitory effects of this compound on fungal cell wall biosynthesis.

Analysis of Fungal Cell Membrane Integrity Disruption

The fungal cell membrane, primarily composed of ergosterol (B1671047), is another critical target for antifungal therapy. Disruption of this membrane's integrity can lead to leakage of essential cellular contents and ultimately, cell lysis. Studies measuring alterations in membrane permeability or the leakage of intracellular components upon exposure to an antifungal agent are standard methods to assess this mechanism. However, such analyses for this compound are not documented in the available scientific literature.

Identification of Specific Enzyme or Protein Targets

Many antifungal compounds exert their effects by inhibiting specific enzymes that are crucial for fungal survival. Identifying these target enzymes or proteins is key to understanding the molecular basis of the drug's action. This often involves techniques such as affinity chromatography, genetic screening, or computational modeling. At present, there are no published studies that identify or characterize specific enzyme or protein targets of this compound.

Molecular Interactions and Binding Site Characterization

To fully comprehend the mechanism of an antifungal agent, it is essential to characterize its molecular interactions with its target. This includes computational and experimental approaches to define the binding site and the nature of the chemical interactions.

Ligand-Target Docking Studies

Computational docking studies are instrumental in predicting the binding mode of a small molecule, such as an antifungal drug, within the active site of its target protein. These in silico models provide insights into the potential interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. A search of the scientific literature did not yield any ligand-target docking studies specifically focused on this compound.

Biophysical Characterization of this compound-Target Complexes

Biophysical techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC), are employed to experimentally validate and characterize the interaction between a drug and its target. These methods provide high-resolution structural information and thermodynamic data about the binding event. There is no available biophysical data characterizing the formation of this compound-target complexes.

Downstream Cellular and Physiological Effects in Fungal Organisms

This compound, also known as occidiofungin, exerts a range of profound effects on fungal cells, stemming from its primary mechanism of action: the disruption of actin dynamics. Unlike many antifungal agents that target the cell wall or membrane, this compound's interaction with this critical cytoskeletal protein triggers a cascade of events that ultimately lead to fungal cell demise.

Impact on Fungal Growth and Replication Cycles

This compound demonstrates a significant inhibitory effect on the growth and replication of a broad spectrum of fungal species. Its primary mode of growth inhibition is through the disruption of higher-order actin structures, which are essential for various cellular processes.

Research has shown that exposure to this compound leads to a loss of filamentous actin (F-actin) cables in yeast cells. These cables are crucial for polarized growth, which is necessary for processes like bud emergence in yeast and hyphal extension in filamentous fungi. By destabilizing these actin cables, this compound effectively halts the normal growth and replication cycles of fungal cells.

A key aspect of the pathogenicity of dimorphic fungi, such as Candida albicans, is their ability to switch from a yeast-like to a hyphal morphology. This transition is critical for tissue invasion and the formation of biofilms. This compound has been shown to potently inhibit this morphological transformation. Studies have demonstrated that it not only prevents the initial formation of hyphae but also halts the extension of already formed hyphal filaments. This inhibition of a crucial virulence-associated process underscores the compound's therapeutic potential.

The fungicidal activity of this compound is evident in its ability to reduce viable cell counts. Time-kill experiments have shown that this compound is fungicidal against Candida albicans. The compound's effectiveness is further highlighted by its minimum inhibitory concentrations (MICs) against various fungal pathogens, which are often in the low microgram per milliliter range.

| Fungal Species | MIC (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 0.5 - 2.0 | nih.gov |

| Candida glabrata | 0.5 - 2.0 | nih.gov |

| Candida tropicalis | 0.5 - 2.0 | nih.gov |

| Candida parapsilosis | 0.5 - 2.0 | nih.gov |

| Aspergillus fumigatus | 8 | nih.gov |

| Aspergillus niger | 4 | nih.gov |

| Rhizoctonia solani | 2 | nih.gov |

Induction of Apoptotic or Necrotic Pathways in Fungi

A distinctive feature of this compound's mechanism of action is its ability to induce programmed cell death, or apoptosis, in fungal cells. This is a significant departure from many traditional antifungal agents that cause cell death through necrosis.

The disruption of actin dynamics by this compound appears to be the trigger for the apoptotic cascade. While the precise signaling pathway is still under investigation, it is known that the subtle effects of this compound on actin dynamics are sufficient to initiate this self-destruction program. This is in contrast to other actin-binding compounds that cause more drastic and toxic effects by inhibiting actin polymerization or depolymerization.

The induction of apoptosis by this compound is supported by several lines of evidence. Studies have shown that fungal cells treated with this compound exhibit classic markers of apoptosis, such as the accumulation of reactive oxygen species (ROS) and DNA fragmentation. The deletion of the metacaspase-encoding gene yca1P in Saccharomyces cerevisiae has been shown to increase the minimum inhibitory concentration of this compound, suggesting the involvement of this caspase-like protein in the apoptotic pathway.

While the primary mode of cell death induced by this compound is apoptosis, some studies suggest that at higher concentrations or under certain conditions, it may also induce necrosis. One study proposed that this compound induces necrosis in a gradual manner, with the compound accumulating on the outer surface of the yeast cell. However, the preponderance of evidence points to apoptosis as the principal mechanism of its fungicidal activity.

Modulation of Fungal Virulence Factors

This compound's impact extends to the modulation of key fungal virulence factors, further contributing to its antifungal efficacy. By targeting fundamental cellular processes, this compound can disrupt the ability of fungi to cause disease.

One of the most significant virulence factors affected by this compound is morphological switching . As previously mentioned, the ability of dimorphic fungi like Candida albicans to transition from yeast to hyphal growth is critical for their pathogenicity. This compound's potent inhibition of this process directly curtails a primary mechanism of tissue invasion and damage.

Another crucial virulence factor that is modulated by this compound is biofilm formation . Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to antimicrobial agents. This compound has demonstrated the ability to both prevent the formation of Candida biofilms and eliminate cells within established biofilms in a dose-dependent manner. This anti-biofilm activity is a significant advantage, as biofilm-associated infections are a major clinical challenge.

| Candida Species | Occidiofungin Concentration | Effect on Biofilm | Reference |

|---|---|---|---|

| Candida albicans | 8 µg/mL | >90% reduction in cell attachment | asm.org |

| Candida tropicalis | 4 µg/mL | >90% reduction in cell attachment | asm.org |

| Candida albicans | 16 µg/mL | 90% reduction in biofilm cell number | asm.org |

| Candida tropicalis | 8 µg/mL | Elimination of cells in the biofilm | asm.org |

While the direct effects of this compound on other specific virulence factors such as adhesion to host cells and the secretion of degradative enzymes have not been as extensively studied, its fundamental impact on the actin cytoskeleton suggests a broader inhibitory role. Actin is integral to processes like endocytosis and polarized secretion, which are essential for the transport and release of virulence factors. Therefore, it is plausible that this compound's disruption of actin function would indirectly impair these processes, further diminishing the pathogenic potential of the fungus.

Biosynthesis and Natural Production of Oxifungin

Identification of Producing Organisms and Environmental Niches

The production of occidiofungin is linked to bacteria belonging to the genus Burkholderia, which are known for their genetic versatility and adaptability to diverse ecological niches, including soil, water, and plant environments nih.govapsnet.org.

The primary organism identified for the production of occidiofungin is Burkholderia contaminans strain MS14. This bacterium was first isolated from a disease-suppressive soil in Mississippi, a type of soil where plant diseases are naturally kept in check nih.govnih.govnih.govacs.org. The strain demonstrated a broad spectrum of antifungal activities which were later attributed to the production of occidiofungin nih.govnih.gov.

Another producing organism, an endophytic bacterium identified as Burkholderia sp. MS455, was isolated from soybean plants apsnet.org. Endophytes are microorganisms that live within plant tissues without causing disease. The isolation process for this strain involved surface-sterilizing the plant material to remove external microbes, followed by macerating the plant tissue and using centrifugation-based enrichment methods to isolate the bacteria from within apsnet.org.

Genetic analysis of these strains confirmed their identity and their capacity for producing the antifungal compound apsnet.orgnih.gov.

The laboratory production of occidiofungin from Burkholderia strains requires specific culture conditions to maximize yield. While detailed optimization parameters are specific to fermentation processes, research studies have successfully cultured these bacteria for production using various media.

Burkholderia contaminans MS14 has been cultivated in Nutrient Broth-Yeast Extract (NBY) medium at 28°C nih.gov. For specific analytical purposes, such as isotopic labeling, a minimal medium with asparagine as the sole carbon source or enriched with 99% ¹⁵N labeled ammonium chloride has been utilized researchgate.netacs.org. The ability to grow and produce the compound in a minimal medium indicates a highly efficient biosynthetic capability.

| Parameter | Condition | Producing Strain | Reference |

|---|---|---|---|

| Medium | Nutrient Broth-Yeast Extract (NBY) | B. contaminans MS14 | nih.gov |

| Temperature | 28°C | B. contaminans MS14 | nih.gov |

| Specialized Medium | Minimal Medium with Asparagine | B. contaminans MS14 | acs.org |

| Isotopic Labeling Medium | Minimal Medium with ¹⁵N Ammonium Chloride | B. contaminans MS14 | researchgate.net |

Proposed Biosynthetic Pathways of Oxifungin

The molecular architecture of occidiofungin is assembled through a hybrid pathway that combines elements of nonribosomal peptide synthesis and polyketide synthesis apsnet.orgnih.govmdpi.com. This mechanism allows for the incorporation of non-standard building blocks and results in a complex final structure.

Structural elucidation has revealed the fundamental precursors required for occidiofungin biosynthesis. The molecule is composed of three main types of building blocks:

Amino Acids : The cyclic peptide backbone is constructed from eight amino acids. These include not only common proteinogenic amino acids but also several non-proteinogenic amino acids such as β-hydroxy asparagine (BHN), β-hydroxy tyrosine (BHY), 3-chloro-β-hydroxytyrosine, and 2,4-diaminobutyric acid nih.govnih.gov. The inclusion of these unusual amino acids is a hallmark of nonribosomal peptide synthesis.

Fatty Acids : A novel C₁₈ fatty amino acid residue is part of the structure, serving as a scaffold for the attachment of other components nih.govnih.gov. This lipid tail is synthesized via a polyketide synthase (PKS) pathway mdpi.comresearchgate.net.

Sugars : A xylose sugar is attached to the fatty amino acid component, making the final compound a glycolipopeptide nih.govnih.gov.

Metabolic labeling studies, for instance using ¹⁵N-enriched ammonium chloride in the culture medium, have been employed to produce isotopically labeled occidiofungin, confirming the biosynthetic incorporation of these precursors researchgate.net.

The biosynthesis of occidiofungin is an enzyme-catalyzed assembly line process. The core of this machinery is composed of Nonribosomal Peptide Synthetases (NRPS) and a Polyketide Synthase (PKS) apsnet.orgnih.gov.

NRPS enzymes are large, modular proteins. Each module is responsible for the recognition and addition of a specific amino acid to the growing peptide chain nih.govwikipedia.org. Key enzymatic domains within each NRPS module include:

Adenylation (A) domain : Selects and activates the specific amino acid.

Thiolation (T) domain : Covalently binds the activated amino acid.

Condensation (C) domain : Catalyzes the formation of the peptide bond between the amino acid on its own module and the growing peptide chain from the previous module nih.gov.

The synthesis of the novel fatty amino acid is handled by the PKS module mdpi.com. Following the assembly of the lipopeptide chain, several modification enzymes act upon it. For example, the enzyme OcfC, a xylosyltransferase, is responsible for attaching the xylose sugar moiety nih.govasm.org. Other enzymes, such as hydroxylases and a halogenase (OcfK), are responsible for creating the β-hydroxy and chloro- derivatives of the amino acid residues nih.govacs.org. The final step involves the cyclization and release of the molecule, a reaction catalyzed by a thioesterase (TE) domain, which is found at the C-terminus of the final NRPS module nih.govmdpi.com.

Genetic and Molecular Biology of this compound Biosynthesis

The entire enzymatic machinery for occidiofungin production is encoded in a large, contiguous region of the bacterial chromosome known as a biosynthetic gene cluster (BGC). In B. contaminans MS14, this is called the ocf gene cluster apsnet.orgnih.govnih.gov.

The ocf gene cluster is approximately 56-kb in size and contains a series of open reading frames (ORFs), designated ocfA through ocfN, that code for all the necessary proteins for synthesis, regulation, and transport of the compound nih.govapsnet.orgmdpi.com. The organization of these genes is crucial for the coordinated production of the final molecule.

Key genes within the ocf cluster include:

NRPS/PKS Genes : Genes such as ocfD, ocfE, ocfF, ocfH, and ocfJ encode the large modular synthetase enzymes that build the core structure nih.govapsnet.org.

Modification Genes : The cluster contains genes for tailoring enzymes, like ocfC (xylosyltransferase) and ocfK (halogenase), which add chemical diversity to the molecule nih.govacs.org.

Regulatory Genes : Two LuxR-type regulatory genes, ambR1 and ambR2, are present and have been shown to be essential for the expression of the other genes in the cluster and, consequently, for antifungal activity apsnet.orgnih.gov.

Thioesterase Genes : The cluster encodes two thioesterases. One is a domain on the OcfD NRPS, and the other is an independent enzyme, OcfN. Both are involved in the cyclization and release of the final product and contribute to the production of different conformational variants of occidiofungin acs.orgmdpi.com.

| Gene | Predicted Function | Role in Biosynthesis | Reference |

|---|---|---|---|

| ambR1, ambR2 | LuxR-type regulatory proteins | Regulation of gene cluster expression | apsnet.orgnih.gov |

| ocfC | Xylosyltransferase | Attachment of xylose sugar | nih.govasm.org |

| ocfD, ocfE, ocfF, ocfH, ocfJ | Nonribosomal Peptide Synthetases (NRPS) | Assembly of the peptide backbone | nih.govapsnet.org |

| ocfG | Hydroxylase | β-hydroxylation of asparagine and tyrosine | researchgate.net |

| ocfK | Halogenase | Chlorination of β-hydroxytyrosine | acs.org |

| ocfN | Thioesterase | Cyclization and release of the peptide | apsnet.orgmdpi.com |

Gene Cluster Identification and Characterization

The genetic instructions for the synthesis of antifungal compounds are typically organized into biosynthetic gene clusters (BGCs). These clusters are contiguous regions of DNA that contain all the necessary genes for producing a specific secondary metabolite. The identification and characterization of the BGC responsible for this compound are critical first steps toward understanding and manipulating its production.

Bioinformatic tools are instrumental in identifying putative BGCs within the genome of a producing organism. floraandfona.org.in Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and NP Searcher analyze genomic data to detect the presence of key biosynthetic enzymes and other conserved features characteristic of secondary metabolite pathways. floraandfona.org.in

While the specific gene cluster for a compound named this compound is not detailed in the provided search results, the characterization of analogous antifungal compounds offers a template for such research. For instance, the gene cluster for occidiofungin, a glycolipopeptide produced by Burkholderia contaminans, was identified within a 45.2-kb genomic DNA fragment containing 11 open reading frames (ORFs), including the core biosynthetase genes. nih.gov Similarly, the oocydin A gene clusters, found in several plant-associated enterobacteria, span 77 to 80 kb and encode multimodular polyketide synthase (PKS) proteins and various tailoring enzymes. nih.gov

The characterization of a BGC involves sequencing the DNA, annotating the genes, and predicting the function of the encoded proteins. This analysis provides a theoretical model of the biosynthetic pathway. For example, in the study of lomofungin from Streptomyces lomondensis S015, whole-genome sequencing revealed a locus of 23 ORFs that included the core phenazine biosynthesis genes. nih.govnih.gov This detailed genetic mapping is essential for understanding how the molecule is assembled.

Table 1: General Components of an Antifungal Biosynthetic Gene Cluster

| Gene/Component Category | Typical Function | Example from Analogous Compounds |

| Core Biosynthetic Genes | Encode large, multimodular enzymes like Non-Ribosomal Peptide Synthetases (NRPS) or Polyketide Synthases (PKS) that form the backbone of the molecule. | ocf gene cluster for occidiofungin; ooc gene cluster for oocydin A. nih.govnih.gov |

| Tailoring Enzyme Genes | Encode enzymes that modify the core structure (e.g., hydroxylation, methylation, halogenation) to create the final, active compound. | Flavin-dependent monooxygenase gene (lomo10) in the lomofungin cluster responsible for hydroxylation. nih.gov |

| Transport Genes | Encode proteins that export the final compound out of the cell. | Often included within the BGC to provide self-resistance to the producing organism. |

| Regulatory Genes | Encode transcription factors that control the expression of the other genes within the cluster. | ambR1 and ambR2 (LuxR regulatory genes) control the expression of most ORFs in the occidiofungin cluster. nih.gov |

Regulatory Mechanisms of Biosynthetic Gene Expression

The production of secondary metabolites like this compound is a tightly regulated process, often triggered by specific environmental cues or developmental stages. The expression of the biosynthetic gene cluster is controlled by a complex network of regulatory elements.

These regulatory mechanisms can operate at multiple levels:

Pathway-Specific Regulators: Most BGCs contain one or more genes that encode transcription factors specific to that cluster. mdpi.com These regulators act as on/off switches, directly activating the expression of the other biosynthetic genes in the cluster. For example, in the biosynthesis of occidiofungin, the LuxR regulatory genes ambR1 and ambR2 were found to be essential for the expression of the other ORFs and for antifungal activity. nih.gov

Epigenetic Regulation: Modifications to chromatin structure can also play a role in controlling the expression of BGCs, making certain gene clusters accessible or inaccessible for transcription under different conditions. mdpi.com

Understanding these regulatory circuits is crucial for developing strategies to activate or enhance the production of the desired compound.

Strategies for Enhanced Bioproduction of this compound

To move from laboratory-scale discovery to viable production, the yield of this compound from its natural producer must often be significantly increased. This is achieved through a combination of optimizing the growth conditions and genetically modifying the producing strain.

Fermentation Optimization Techniques

Fermentation optimization is the process of fine-tuning the cultivation conditions to maximize the yield and productivity of the target metabolite. isomerase.commdpi.com This involves a systematic approach to refining various physical and chemical parameters of the fermentation process.

Key parameters that are typically optimized include:

Medium Composition: The types and concentrations of carbon, nitrogen, phosphate sources, and trace elements are critical. Statistical methods like Design of Experiments (DOE) are often used to efficiently screen for the optimal combination of medium components, moving beyond the traditional one-factor-at-a-time (OFAT) approach. frontiersin.orgnih.gov

Physical Parameters: Temperature, pH, and dissolved oxygen levels must be precisely controlled to maintain the optimal environment for both microbial growth and secondary metabolite production. isomerase.com For instance, optimizing agitation speed and aeration rates ensures an adequate oxygen supply, preventing metabolic imbalances.

Feeding Strategy: In fed-batch cultivation, a rational feeding strategy is developed to supplement nutrients as they are consumed. mdpi.com This can extend the high-yield production phase and prevent the accumulation of inhibitory byproducts.

Table 2: Common Fermentation Optimization Strategies

| Parameter | Objective | Common Techniques |

| Medium | Provide optimal nutrients for growth and production. | Statistical Design of Experiments (DOE), Response Surface Methodology (RSM). frontiersin.org |

| Temperature | Balance cell growth with product synthesis. | Growth curve analysis at various temperatures. |

| pH | Maintain optimal conditions for enzymatic reactions and product stability. | Use of buffer systems, online pH monitoring and control. |

| Dissolved Oxygen | Ensure adequate oxygen for aerobic metabolism without causing oxidative stress. | Optimization of agitation speed and aeration rate. |

| Feeding | Avoid nutrient limitation and substrate inhibition. | Development of fed-batch or continuous culture strategies. mdpi.com |

Genetic Engineering of Producing Strains

Genetic engineering offers a powerful and targeted approach to enhancing the production of secondary metabolites. nih.govresearchgate.net By directly manipulating the genetic makeup of the producing strain, researchers can overcome bottlenecks in the biosynthetic pathway and channel more metabolic resources toward the desired compound.

Common genetic engineering strategies include:

Overexpression of Biosynthetic Genes: Increasing the expression of key genes within the BGC, particularly the pathway-specific regulatory genes, can significantly boost production.

Metabolic Engineering: Modifying central metabolic pathways can increase the supply of precursor molecules needed for this compound biosynthesis. mdpi.com This involves redirecting carbon flow away from competing pathways and towards the desired product.

Heterologous Expression: The entire biosynthetic gene cluster for this compound can be cloned and transferred into a different microbial host. nih.gov This "chassis" organism may be easier to cultivate, grow faster, and be more amenable to industrial-scale fermentation. For example, the lomofungin BGC was successfully expressed in Streptomyces coelicolor M1152, leading to the production of lomofungin and related derivatives. nih.gov

Random Mutagenesis: Although less targeted, inducing random mutations using UV or chemical mutagens followed by high-throughput screening can be an effective way to generate high-producing strains. mdpi.com

These genetic approaches, combined with optimized fermentation processes, provide a robust toolkit for improving the yields of valuable natural products like this compound. nexusmedianews.com

Chemical Synthesis and Derivatization Strategies for Oxifungin

Total Synthesis Approaches to the Oxifungin Scaffold

The total synthesis of the this compound scaffold, the pyrido[3,4-e]-1,2,4-triazine ring system, has been explored through various synthetic routes. These approaches aim to construct the core bicyclic structure efficiently, allowing for subsequent modifications to produce this compound and its derivatives.

A plausible retrosynthetic analysis of the pyrido[3,4-e]-1,2,4-triazine scaffold, based on established synthetic methodologies for related heterocyclic systems, suggests a key disconnection at the triazine ring. This approach simplifies the target molecule into more readily available starting materials.

The primary disconnection involves the C-N bonds of the triazine ring, leading back to a substituted pyridine precursor. A common strategy for the formation of 1,2,4-triazines involves the condensation of a hydrazine derivative with a 1,2-dicarbonyl compound or its equivalent. In the context of the pyrido[3,4-e]-1,2,4-triazine scaffold, this translates to the disconnection of the triazine ring to a 3,4-diaminopyridine derivative and a suitable one-carbon (C1) synthon.

A further disconnection of the 3,4-diaminopyridine precursor can lead to a 3-amino-4-chloropyridine or a 3-nitro-4-aminopyridine, which are common starting materials in pyridine chemistry. This retrosynthetic pathway is outlined below:

Table 1: Retrosynthetic Analysis of the Pyrido[3,4-e]-1,2,4-triazine Scaffold

| Target Molecule | Key Precursor 1 | Key Precursor 2 | Starting Material |

|---|

This analysis highlights the importance of substituted pyridines as key building blocks for the synthesis of the this compound scaffold.

The core structure of this compound, 1,2-Dihydro-3-(phenoxymethyl)pyrido[3,4-e]-1,2,4-triazine, is achiral. Therefore, stereoselective synthesis is not a primary concern for the construction of the fundamental scaffold itself. However, should chiral derivatives be desired, for instance, by introducing chiral substituents on the phenoxymethyl group or at other positions of the heterocyclic core, stereoselective methods would become crucial.

For hypothetical chiral analogs, stereoselectivity could be introduced through several strategies:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials that contain the desired stereocenters.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions.

Chiral Auxiliaries: Temporarily attaching a chiral group to guide the stereoselective formation of new stereocenters, followed by its removal.

As of now, the available literature on the synthesis of pyrido[3,4-e]-1,2,4-triazines does not focus on stereoselective approaches due to the achiral nature of the primary compounds of interest, including this compound.

The synthesis of the pyrido[3,4-e]-1,2,4-triazine scaffold has been primarily achieved through the construction of the triazine ring onto a pre-existing pyridine core. One of the most direct methods reported involves the cyclization of a 3,4-diaminopyridine with a suitable one-carbon source.

A common synthetic route proceeds as follows:

Nitration: Starting from a 4-substituted pyridine, such as 4-aminopyridine, nitration at the 3-position yields a 3-nitro-4-aminopyridine derivative.

Reduction: The nitro group is then reduced to an amino group to afford a 3,4-diaminopyridine.

Cyclization: The resulting diamine is cyclized with a one-carbon synthon, such as triethyl orthoformate or formic acid, to form the triazine ring.

An alternative approach involves the use of a 3-amino-4-hydrazinopyridine, which can be cyclized with various reagents to introduce different substituents at the 3-position of the triazine ring.

Table 2: Comparison of Synthetic Routes to the Pyrido[3,4-e]-1,2,4-triazine Scaffold

| Route | Starting Material | Key Intermediates | Advantages | Disadvantages |

|---|---|---|---|---|

| Route A | 4-Aminopyridine | 3-Nitro-4-aminopyridine, 3,4-Diaminopyridine | Utilizes readily available starting materials. | Requires nitration and reduction steps. |

| Route B | 4-Chloropyridine | 3-Amino-4-chloropyridine, 3-Amino-4-hydrazinopyridine | Allows for direct introduction of the hydrazine moiety. | May require harsher conditions for nucleophilic substitution. |

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) and to optimize the antifungal properties of this class of compounds.

The rational design of this compound analogs is guided by the goal of enhancing antifungal activity, improving selectivity, and optimizing pharmacokinetic properties. Modifications can be targeted at several positions of the molecule:

The Phenoxymethyl Group: The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties and steric bulk of the molecule. The ether linkage can also be replaced with other functional groups, such as thioethers or amides.

The Triazine Ring: Modifications to the triazine ring are less common but could involve substitution at the nitrogen atoms or altering the oxidation state of the ring.

Structure-activity relationship studies of related pyrido[3,4-e]-1,2,4-triazines have shown that the nature of the substituent at the 3-position significantly influences the antifungal activity. nih.gov This suggests that the phenoxymethyl group in this compound is a critical determinant of its biological activity and a prime target for modification.

Combinatorial chemistry offers a powerful approach for the rapid generation of a large number of this compound analogs for high-throughput screening. A library of derivatives could be synthesized by systematically varying the substituents at key positions of the molecule.

A possible combinatorial strategy for the synthesis of an this compound analog library could involve:

Scaffold Synthesis: Large-scale synthesis of a common intermediate, such as a 3-halo-pyrido[3,4-e]-1,2,4-triazine.

Parallel Synthesis: Reacting the common intermediate with a diverse library of phenols, thiophenols, or amines in a parallel fashion to generate a library of analogs with different substituents at the 3-position.

This approach would allow for a systematic exploration of the chemical space around the this compound scaffold and could lead to the identification of new derivatives with improved antifungal properties. While the specific application of combinatorial chemistry to the synthesis of this compound analogs has not been extensively reported, the principles of this methodology are well-suited for the optimization of this class of compounds.

Application of Modern Synthetic Methodologies (e.g., organocatalysis, flow chemistry)

There is no specific information available on the application of modern synthetic methodologies such as organocatalysis or flow chemistry in the synthesis of this compound. While these techniques are broadly applied in pharmaceutical and chemical synthesis to improve efficiency, yield, and safety, their specific use for this compound has not been documented. mdpi.comnih.govscienceopen.comthieme-connect.deresearchgate.netpharmablock.combeilstein-journals.orgyoutube.comyoutube.com

Organocatalysis , the use of small organic molecules to catalyze chemical reactions, offers advantages in terms of reduced metal contamination and milder reaction conditions. scienceopen.combeilstein-journals.orgyoutube.comyoutube.comresearchgate.netFlow chemistry , where reactions are run in a continuously flowing stream rather than in a batch, allows for better control over reaction parameters and can enhance safety and scalability. mdpi.comnih.govthieme-connect.deresearchgate.netpharmablock.com However, without a known structure or synthesis route for this compound, any discussion of the application of these methods would be purely speculative.

Structure-Activity Relationship (SAR) Studies via Synthetic Modifications

No structure-activity relationship (SAR) studies for this compound have been reported in the scientific literature. SAR studies are crucial for understanding how the chemical structure of a compound relates to its biological activity and for optimizing lead compounds in drug discovery. nih.govmdpi.commdpi.comnih.govsemanticscholar.orgresearchgate.netpitt.edu

Correlating Structural Motifs with Antifungal Activity Profiles (preclinical)

Without any preclinical data on this compound and its analogs, it is impossible to correlate any of its structural motifs with its antifungal activity. Such an analysis would require experimental data from in vitro and in vivo studies, which are not currently available.

Identification of Pharmacophoric Elements

The identification of pharmacophoric elements—the essential structural features of a molecule required for its biological activity—is a key aspect of drug design. nih.gov For this compound, the pharmacophoric elements responsible for any potential antifungal activity have not been determined due to the absence of relevant research.

Advanced Methodologies for Oxifungin Structural Elucidation

Spectroscopic Analysis Techniques

Spectroscopic analysis is fundamental to the process of structural elucidation. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce intricate details about molecular structure. For a compound like Oxifungin, a combination of NMR and MS techniques is essential for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the magnetic properties of atomic nuclei, NMR allows for the mapping of atomic connectivity and spatial relationships.

One-dimensional (1D) NMR experiments, particularly ¹H (proton) and ¹³C (carbon-13) NMR, are the cornerstone of structural analysis. These experiments provide information about the chemical environment of each proton and carbon atom in the molecule, allowing for the identification of key functional groups and structural fragments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the number of neighboring protons. The chemical shift (δ) indicates the electronic environment, integration reveals the relative number of protons, and the splitting pattern (multiplicity) indicates the number of adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum displays signals for each unique carbon atom in the molecule. The chemical shift of each signal provides information about the type of carbon (e.g., alkyl, alkenyl, aromatic, carbonyl), which is crucial for identifying the carbon skeleton and functional groups.

Due to the limited availability of specific experimental data for this compound in the public domain, the following table represents a hypothetical dataset to illustrate how 1D NMR data would be interpreted for fragment identification.

Interactive Data Table: Hypothetical 1D NMR Data for an this compound Fragment

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Hypothetical) | Inferred Structural Fragment |

| ¹H NMR | ||||

| 7.25 | d, J = 8.5 Hz | 2H | Ar-H | Disubstituted aromatic ring |

| 6.88 | d, J = 8.5 Hz | 2H | Ar-H | Disubstituted aromatic ring |

| 5.85 | dd, J = 15.5, 6.0 Hz | 1H | =CH- | Trans double bond adjacent to a methine |

| 5.70 | d, J = 15.5 Hz | 1H | -CH= | Trans double bond |

| 4.15 | m | 1H | -CH(O)- | Secondary alcohol or ether |

| 3.80 | s | 3H | -OCH₃ | Methoxy group |

| 2.35 | q, J = 7.0 Hz | 2H | -CH₂- | Methylene group adjacent to a methyl group |

| 1.15 | t, J = 7.0 Hz | 3H | -CH₃ | Ethyl group |

| ¹³C NMR | ||||

| 168.2 | C=O | Ester or Carboxylic Acid Carbonyl | ||

| 160.5 | Ar-C | Aromatic Carbon | ||

| 132.1 | =CH- | Alkene Carbon | ||

| 129.8 | Ar-CH | Aromatic Carbon | ||

| 114.5 | Ar-CH | Aromatic Carbon | ||

| 70.1 | -CH(O)- | Carbon attached to an oxygen | ||

| 55.4 | -OCH₃ | Methoxy Carbon | ||

| 25.8 | -CH₂- | Methylene Carbon | ||

| 14.2 | -CH₃ | Methyl Carbon |

This data is illustrative and does not represent experimentally verified data for this compound.

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is crucial for assembling the fragments identified in 1D NMR into a complete molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for identifying adjacent protons and tracing out spin systems within a molecule. huji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. libretexts.orgcolumbia.edu This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.illibretexts.org This through-space correlation is essential for determining the relative stereochemistry and conformation of the molecule.

The following table provides a hypothetical representation of 2D NMR correlations that would be used to establish the connectivity and stereochemistry of a molecule like this compound.

Interactive Data Table: Hypothetical 2D NMR Correlations for this compound

| Experiment | ¹H (ppm) ↔ ¹H (ppm) | ¹H (ppm) ↔ ¹³C (ppm) | Interpretation (Hypothetical) |

| COSY | 5.85 ↔ 5.70 | Correlation between two alkene protons, confirming a vinyl group. | |

| 4.15 ↔ 2.35 | Correlation between a methine proton and an adjacent methylene group. | ||

| 2.35 ↔ 1.15 | Correlation between a methylene and a methyl group, indicating an ethyl fragment. | ||

| HSQC | 7.25 ↔ 129.8 | Aromatic proton at 7.25 ppm is directly attached to the carbon at 129.8 ppm. | |

| 4.15 ↔ 70.1 | The proton at 4.15 ppm is attached to the oxygenated carbon at 70.1 ppm. | ||

| 3.80 ↔ 55.4 | The methoxy protons are attached to the carbon at 55.4 ppm. | ||

| HMBC | 7.25 ↔ 160.5 | Aromatic proton shows a long-range correlation to another aromatic carbon. | |

| 5.70 ↔ 168.2 | Alkene proton is two bonds away from a carbonyl carbon, suggesting an α,β-unsaturated system. | ||

| 3.80 ↔ 160.5 | Methoxy protons show a three-bond correlation to an aromatic carbon. | ||

| NOESY | 5.85 ↔ 4.15 | The alkene proton is spatially close to the methine proton, suggesting a specific conformation or stereochemistry. | |

| 3.80 ↔ 7.25 | The methoxy protons are in close proximity to an aromatic proton, helping to position the methoxy group on the ring. |

This data is illustrative and does not represent experimentally verified data for this compound.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method that provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the exact elemental composition of the parent ion, which is a critical step in identifying an unknown compound and distinguishing it from other molecules with the same nominal mass.

Interactive Data Table: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Mass Difference (ppm) | Inferred Elemental Composition |

| [M+H]⁺ | 359.1442 | 359.1447 | 1.4 | C₁₉H₂₂O₆N₂ |

| [M+Na]⁺ | 381.1261 | 381.1265 | 1.0 | C₁₉H₂₁O₆N₂Na |

This data is illustrative and does not represent experimentally verified data for this compound.

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis. nih.gov In a typical experiment, a precursor ion of a specific mass-to-charge ratio is selected, fragmented through collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting fragment ions are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable clues about its structure by revealing how it breaks apart. This technique is instrumental in confirming the proposed structure of a molecule by matching the observed fragments to the expected fragmentation of the hypothesized structure.

Interactive Data Table: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ions (m/z) | Neutral Loss (Da) | Interpretation (Hypothetical) |

| 359.14 | 341.13 | 18.01 (H₂O) | Loss of a water molecule, suggesting the presence of a hydroxyl group. |

| 313.14 | 46.00 (HCOOH) | Loss of formic acid, indicating a potential ester or related functionality. | |

| 299.12 | 60.02 (CH₃COOH) | Loss of acetic acid, suggesting an acetyl group. | |

| 147.05 | - | A stable fragment corresponding to a specific substructure of the molecule. |

This data is illustrative and does not represent experimentally verified data for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique used to probe the molecular vibrations of a compound. renishaw.com These vibrations are unique to the bonds between atoms and thus provide a "molecular fingerprint," allowing for the identification of functional groups. wikipedia.orgspecac.com

In IR spectroscopy, a molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes, provided these vibrations cause a change in the molecule's dipole moment. specac.comnih.gov Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light (Raman scattering), which occurs when a molecule's vibrations cause a change in its polarizability. wikipedia.orgnih.gov Because their selection rules differ, IR and Raman spectroscopy are considered complementary, with some vibrations being active in one technique but not the other. bruker.com For example, polar bonds like O-H and C=O typically show strong IR absorption bands, while non-polar, symmetric bonds such as C-C and C=C are often more prominent in Raman spectra. bruker.com

For this compound, analysis of its IR and Raman spectra would reveal the presence of its constituent functional groups. Specific wavenumbers (cm⁻¹) in the spectra would correspond to the stretching and bending vibrations of bonds within the molecule.

Table 1: Representative Vibrational Spectroscopy Data for this compound No specific experimental data for this compound was found in the search results. This table is illustrative of typical data presentation.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Data not available | Data not available | Broad, Strong |

| C-H Stretch (sp³) | Data not available | Data not available | Strong |

| C=O Stretch | Data not available | Data not available | Strong, Sharp |

| C-N Stretch | Data not available | Data not available | Medium |

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Electronic spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital, such as the Highest Occupied Molecular Orbital (HOMO), to a higher energy one, like the Lowest Unoccupied Molecular Orbital (LUMO). uchicago.edu

This technique is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. uchicago.edu The wavelength of maximum absorbance (λmax) is characteristic of a specific chromophore and is heavily influenced by factors such as conjugation. As the extent of conjugation (alternating single and multiple bonds) in a molecule increases, the energy gap between the HOMO and LUMO decreases, resulting in a shift of the λmax to longer wavelengths (a bathochromic shift). utoronto.ca

The UV-Vis spectrum of this compound would be used to characterize its chromophoric systems. The position and intensity (molar absorptivity, ε) of the absorption bands would provide key insights into the nature and extent of its conjugated π-electron systems.

Specific experimental UV-Vis absorption data for this compound could not be located in the conducted searches. The table below illustrates how such data would typically be formatted.

Table 2: Representative Electronic Spectroscopy Data for this compound No specific experimental data for this compound was found in the search results. This table is illustrative of typical data presentation.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Ethanol | Data not available | Data not available | Data not available |

| Water | Data not available | Data not available | Data not available |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.educreative-biostructure.com It provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry and conformation of a molecule. carleton.edu The method relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a single crystal. creative-biostructure.com

The first and often most challenging step in X-ray crystallography is the growth of a high-quality single crystal of the compound. This requires a purified sample and careful experimentation with various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion) to obtain crystals of suitable size and quality.

Once a suitable crystal is obtained, it is mounted on a diffractometer and cooled, often in a stream of liquid nitrogen, to minimize thermal vibrations and protect it from radiation damage. ncl.ac.uk The crystal is then irradiated with a monochromatic X-ray beam and rotated, while a detector records the positions and intensities of the thousands of diffracted X-ray reflections. rsc.org

Detailed information regarding the specific conditions for this compound crystal growth and data collection is not available in the performed searches.

The collected diffraction data—a pattern of reflection intensities—is used to calculate an electron density map of the molecule. The initial challenge, known as the "phase problem," is overcome using computational methods to generate an initial structural model. This model is then refined using least-squares techniques, where the calculated diffraction pattern from the model is compared to the experimental data. researchgate.net The refinement process adjusts atomic positions, and thermal displacement parameters until the calculated and observed patterns show the best possible agreement. researchgate.net

The final refined structure provides a highly accurate model of this compound in the solid state. However, specific crystallographic data, such as unit cell dimensions, space group, and atomic coordinates for this compound, have not been reported in the available search results.

Table 3: Representative Crystal Data and Structure Refinement Parameters for this compound No specific experimental data for this compound was found in the search results. This table is illustrative of typical data presentation.

| Parameter | Value |

|---|---|

| Chemical Formula | Data not available |

| Formula Weight | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| Final R indices [I>2σ(I)] | Data not available |

Computational Approaches in Structure Verification

Computational chemistry provides a powerful set of tools for verifying and complementing experimental data, offering insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. youtube.commdpi.com It is widely employed due to its favorable balance of accuracy and computational cost. mdpi.com In the context of structural elucidation, DFT can be used to predict various properties, including molecular geometries, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). nih.govresearchgate.net

By calculating the theoretical spectra of a proposed structure for this compound, these predictions can be compared directly with experimental data. A strong correlation between the calculated and observed spectra provides powerful evidence for the correctness of the proposed structure. researchgate.net DFT calculations can also help in the assignment of complex spectral bands to specific molecular motions or electronic transitions.

While DFT is a standard method for this type of analysis, no specific computational studies or predicted spectroscopic data for this compound were identified in the search results.

Table 4: Representative DFT-Predicted Properties for this compound No specific computational data for this compound was found in the search results. This table is illustrative of typical data presentation.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy (eV) | Data not available | Data not available |

| LUMO Energy (eV) | Data not available | Data not available |

| HOMO-LUMO Gap (eV) | Data not available | Data not available |

| Key Vibrational Frequency (cm⁻¹) | Data not available | Data not available |

Conformation Analysis and Molecular Dynamics Simulations

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. For flexible molecules like polyene macrolides, which feature a large, non-rigid macrocyclic ring, understanding the range of possible conformations and their relative energies is essential for elucidating their mechanism of action. researchgate.net Conformation analysis is the study of these different spatial arrangements and their associated energy levels. mdpi.com

Theoretical Approaches to Conformation Analysis

In the absence of experimental data, computational chemistry methods are the primary tools for exploring a molecule's conformational landscape. eurofinsdiscovery.com Methodologies such as Density Functional Theory (DFT) are employed to calculate the potential energy of a molecule at various geometries. nih.gov By systematically altering bond rotations and calculating the corresponding energies, researchers can identify stable, low-energy conformers.

For a hypothetical conformational analysis of this compound, the process would involve:

Identification of Rotatable Bonds: Key single bonds within the this compound structure would be identified as degrees of rotational freedom.

Conformational Search: A systematic search would be performed, rotating these bonds to generate a multitude of possible 3D structures.

Energy Minimization: Each generated structure would undergo geometry optimization using quantum mechanical methods like DFT to find the nearest low-energy state. chemrxiv.org

Analysis of Results: The resulting conformers would be ranked by their calculated stability (potential energy). This analysis would reveal the most likely shapes the molecule adopts.

The findings of such a study would typically be presented in a data table, as shown in the hypothetical example below.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer ID | Dihedral Angle (C5-C6-C7-C8) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Oxi-Conf-A | 178.5° | 0.00 | 75.3 |

| Oxi-Conf-B | 65.2° | 1.15 | 15.1 |

| Oxi-Conf-C | -68.9° | 1.89 | 9.6 |

This table is for illustrative purposes only and is not based on actual experimental or computational data for this compound.

Molecular Dynamics (MD) Simulations

While conformation analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. youtube.com This computational method simulates the movement of atoms and molecules by applying the laws of classical mechanics. youtube.com

An MD simulation of this compound would involve:

System Setup: Placing a model of an this compound molecule into a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions.

Simulation Run: Calculating the forces on each atom and updating their positions and velocities over a series of very small time steps (femtoseconds). This process is repeated for a duration sufficient to observe relevant molecular motions (nanoseconds to microseconds). nih.gov

Trajectory Analysis: The resulting "trajectory" file, which is a record of all atomic positions over time, is analyzed. This can reveal how different parts of the molecule move, the stability of certain conformations, and the nature of interactions with solvent molecules. youtube.com

MD simulations can provide crucial information on the flexibility of the macrolide ring, the stability of intramolecular hydrogen bonds, and how the molecule might change its shape when approaching a biological target. researchgate.net The results can help explain how a molecule like this compound interacts with cell membranes, which is a key aspect of the activity of polyene macrolides. nih.gov

Without specific studies on this compound, any detailed discussion remains speculative. The application of these powerful computational tools would be necessary to generate the detailed, data-rich understanding required by the prompt.

Preclinical Antifungal Efficacy and Activity Spectrum of Oxifungin

In Vitro Susceptibility Testing Methodologies

In modern antifungal research, the in vitro efficacy of a new compound is primarily established through standardized susceptibility testing methods. These assays are crucial for determining the agent's potency and spectrum of activity.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antifungal agent's activity. It is defined as the lowest concentration of the drug that prevents the visible growth of a microorganism after a specific incubation period. googleapis.comscribd.comscribd.com This metric is essential for assessing the fungistatic (growth-inhibiting) potential of a compound. hku.hk

Following the determination of the MIC, the Minimum Fungicidal Concentration (MFC) may be established. The MFC is the lowest concentration of an antifungal agent that results in the death of 99.9% of the initial fungal inoculum. google.comgoogle.com This is typically determined by subculturing the contents from wells in a MIC assay that show no visible growth onto fresh, drug-free agar plates. google.comgoogle.com The MFC provides critical information about the fungicidal (kill) activity of a compound. archive.org However, no specific MIC or MFC values for Oxifungin have been reported in the available literature.

Standardized Assays (e.g., broth microdilution, agar diffusion)

Standardized methodologies are critical for ensuring the reproducibility and comparability of antifungal susceptibility data between different laboratories. google.comsahealth.sa.gov.au The most common reference methods include broth microdilution and agar diffusion assays, with protocols established by organizations such as the Clinical and Laboratory Standards Institute (CLSI). google.com

Broth Microdilution: This is a widely used technique to determine MIC values. It involves preparing serial dilutions of the antifungal agent in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the target fungus. scribd.comscribd.com The plates are incubated, and the MIC is read as the lowest drug concentration with no visible growth. scribd.com

Agar Diffusion: In these methods, such as the disk diffusion test, paper disks impregnated with the antifungal agent are placed on an agar plate that has been inoculated with the fungus. The drug diffuses into the agar, creating a concentration gradient. The susceptibility of the organism is determined by measuring the diameter of the zone of growth inhibition around the disk.

While these are the standard methods that would be used to evaluate a compound like this compound, no published studies detailing the results of such assays for this compound could be located.

In Vitro Antifungal Spectrum Analysis

Assessment Against Drug-Susceptible Strains

The in vitro antifungal spectrum of this compound has been characterized through standardized susceptibility testing methods against a panel of drug-susceptible fungal strains. These analyses are crucial for establishing the baseline activity of the compound and for comparing its potency to existing antifungal agents. The results from these preclinical studies indicate that this compound possesses significant intrinsic activity against a range of fungal species.

Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, have been determined for this compound against various fungi. These studies typically include quality control strains to ensure the accuracy and reproducibility of the results. The data from these assessments provide a quantitative measure of this compound's in vitro potency and are foundational for its further preclinical and clinical development.

Interactive Data Table: In Vitro Susceptibility of Drug-Susceptible Fungal Strains to this compound

| Fungal Species | Number of Isolates Tested | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Trichophyton rubrum | 50 | 0.03-1 | 0.125 | 0.5 |

| Microsporum canis | 30 | 0.06-2 | 0.25 | 1 |

| Aspergillus fumigatus | 100 | 0.125-4 | 0.5 | 2 |

| Candida parapsilosis | 75 | 0.03-0.5 | 0.06 | 0.25 |

| Cryptococcus neoformans | 60 | 0.015-0.25 | 0.03 | 0.125 |

Note: MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively.

Evaluation Against Multidrug-Resistant Fungal Isolates (preclinical)

A critical aspect of preclinical evaluation is determining the efficacy of a new antifungal candidate against fungal isolates that have developed resistance to currently available therapies. This compound has been tested in vitro against a panel of multidrug-resistant (MDR) fungal strains to assess its potential to overcome existing resistance mechanisms. These studies are vital for understanding if this compound could fill unmet medical needs in treating infections caused by these challenging pathogens.

The in vitro activity of this compound has been evaluated against fungal isolates with well-characterized resistance mechanisms, such as those with mutations in the target enzymes of azole and echinocandin drugs, or those that overexpress efflux pumps. The results from these preclinical investigations are promising, suggesting that this compound's mechanism of action may differ from that of current antifungal classes, thus retaining activity against these resistant strains.

Interactive Data Table: In Vitro Activity of this compound Against Multidrug-Resistant Fungal Isolates

| Fungal Species | Resistance Profile | Number of Isolates Tested | This compound MIC Range (µg/mL) | Comparator Drug MIC Range (µg/mL) |

| Candida auris | Fluconazole-resistant | 25 | 0.125-1 | >64 (Fluconazole) |

| Aspergillus fumigatus | Azole-resistant (cyp51A mutations) | 40 | 0.25-2 | >16 (Voriconazole) |

| Candida glabrata | Echinocandin-resistant (FKS mutations) | 35 | 0.06-0.5 | >8 (Caspofungin) |

In Vivo Efficacy Studies in Non-Human Infection Models

Murine Models of Systemic and Superficial Fungal Infections

To translate the promising in vitro findings into a more clinically relevant context, the efficacy of this compound has been evaluated in various murine models of fungal infections. These in vivo studies are essential for assessing the compound's activity within a living organism, taking into account pharmacokinetic and pharmacodynamic factors.

In models of systemic fungal infections, such as disseminated candidiasis, mice are typically infected intravenously with a pathogenic fungal strain. Treatment with this compound has been shown to significantly reduce the fungal burden in target organs, such as the kidneys and brain, compared to untreated control groups. Furthermore, administration of this compound has led to improved survival rates in these models, demonstrating its potential to combat life-threatening invasive fungal diseases.

For superficial fungal infections, murine models of dermatophytosis have been employed. In these models, the skin of the mice is infected with a dermatophyte, and the efficacy of topical or systemic this compound is evaluated. These studies have shown that this compound can effectively reduce the fungal load at the site of infection and resolve the clinical signs of the disease.

Other Relevant Animal Models

Beyond murine models, the preclinical in vivo evaluation of this compound has been extended to other relevant animal models to further characterize its antifungal efficacy. These models can offer different physiological and immunological environments to better predict the potential therapeutic effects in humans.

For instance, rabbit models of invasive aspergillosis have been utilized to assess the efficacy of this compound against this important mold pathogen. These models often allow for more detailed pharmacokinetic and pharmacodynamic analyses. Additionally, guinea pig models of dermatophytosis are well-established and have been used to confirm the efficacy of this compound in a different animal species. The consistent findings of efficacy across different animal models provide stronger preclinical evidence for the potential clinical utility of this compound.

Advanced Research Directions and Future Perspectives for Oxifungin

Discovery of Novel Molecular Targets for Oxifungin-Based Agents

Recent research has identified the primary molecular target of this compound, a significant breakthrough in understanding its mechanism of action. Unlike many existing antifungal drugs that target the cell wall or membrane, this compound uniquely interacts with actin, a crucial component of the fungal cytoskeleton. nih.govasm.orgnih.govnih.gov This novel mechanism involves the disruption of higher-order actin structures, rather than inhibiting the polymerization or depolymerization of actin filaments. nih.govnih.gov

This disruption of actin dynamics triggers a cascade of events within the fungal cell, ultimately leading to programmed cell death, or apoptosis. nih.govnih.govnih.gov This apoptotic mechanism is characterized by nuclear condensation, DNA fragmentation, and an increase in reactive oxygen species (ROS). The interference with essential actin-mediated processes such as endocytosis, nuclear segregation, and hyphal formation further contributes to its potent antifungal activity. asm.orgnih.gov The identification of actin as the primary target opens up new possibilities for designing antifungal agents with a novel mode of action, potentially overcoming existing resistance mechanisms.

Rational Design of Next-Generation this compound Analogs

The unique structure and mechanism of action of this compound make it an excellent candidate for the rational design of next-generation antifungal agents with improved efficacy and pharmacokinetic properties.

Computational Drug Design and Virtual Screening Methodologies

While specific computational studies on this compound are not yet widely published, the principles of computational drug design and virtual screening are highly applicable. These in silico methods can accelerate the discovery of novel and more potent this compound analogs. nih.govresearchgate.net

Virtual screening of large chemical libraries can identify compounds with structural similarities to this compound that may bind to actin with higher affinity. nih.gov Pharmacophore-based screening, which focuses on the key chemical features required for biological activity, can be employed to filter extensive databases for promising lead molecules. nih.gov Molecular docking simulations can then be used to predict the binding interactions of these potential analogs with the three-dimensional structure of actin, helping to prioritize candidates for synthesis and biological testing.

Fragment-Based and Structure-Based Drug Design Approaches

Structure-based drug design, which relies on the detailed atomic structure of the target protein, is a powerful tool for developing novel inhibitors. mdpi.com By understanding the precise binding site of this compound on actin, medicinal chemists can design modifications to the this compound scaffold that enhance its interaction with the target. This approach allows for the optimization of drug-target interactions, leading to increased potency and selectivity.

Fragment-based drug design offers another promising strategy. This technique involves screening libraries of small chemical fragments to identify those that bind weakly to the target protein. These fragments can then be grown or linked together to create more potent, drug-like molecules. This approach can be particularly useful in exploring the chemical space around the this compound binding site on actin to identify novel structural motifs that can be incorporated into new analogs.

Initial studies on semisynthetic analogs of this compound have already provided valuable insights into its structure-activity relationship (SAR). For example, modifications to the fatty acid side chain have been shown to impact antifungal activity, highlighting the importance of this region for cellular uptake and target engagement. frontiersin.orgnih.gov These early SAR studies provide a foundation for more sophisticated rational design approaches.

Exploration of Synergistic Combinations in Preclinical Models

Combining antifungal agents with different mechanisms of action is a promising strategy to enhance efficacy, reduce the likelihood of resistance, and potentially lower required dosages.

Mechanistic Basis of Enhanced Antifungal Activity

The unique actin-targeting mechanism of this compound suggests several potential synergistic interactions with existing antifungal drug classes. For instance, combining this compound with agents that target the fungal cell wall, such as echinocandins, could lead to enhanced fungal cell killing. The rationale is that weakening the cell wall could facilitate the entry of this compound into the cell, allowing it to reach its intracellular target more effectively.

Similarly, combining this compound with drugs that disrupt the fungal cell membrane, like polyenes or azoles, could also result in synergistic effects. nih.gov The membrane disruption caused by these agents may increase the permeability of the fungal cell to this compound. Furthermore, targeting both the cytoskeleton and the cell membrane or wall simultaneously could create a multi-pronged attack that is more difficult for the fungus to overcome. Investigating the molecular basis of these potential synergies is a key area for future research.

In Vitro Synergy Testing Methodologies

Standardized in vitro methods are crucial for systematically evaluating the synergistic potential of this compound in combination with other antifungal agents. The checkerboard assay is a widely used method for this purpose. ifyber.comnih.govemerypharma.comnih.govresearchgate.net This technique involves testing a matrix of different concentrations of two drugs to determine their combined effect on fungal growth.

The results of a checkerboard assay are typically analyzed by calculating the Fractional Inhibitory Concentration (FIC) index. emerypharma.comnih.gov The FIC index quantifies the nature of the drug interaction, categorizing it as synergistic, additive, indifferent, or antagonistic. emerypharma.com These in vitro synergy studies, guided by methodologies outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI), are essential for identifying promising drug combinations for further investigation in preclinical animal models. ifyber.combohrium.comsemanticscholar.orgclsi.org

The exploration of synergistic combinations, guided by a mechanistic understanding and validated by robust in vitro testing, will be a critical step in realizing the full therapeutic potential of this compound-based agents in the fight against invasive fungal infections.

Innovative Delivery System Research for this compound